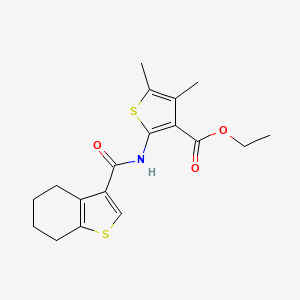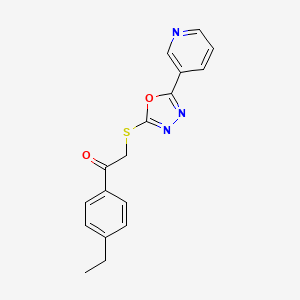
(2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological and pharmacological activities
Mécanisme D'action
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents that interfere with iron homeostasis . They inhibit the salicylate synthase MbtI from Mycobacterium tuberculosis , which catalyzes the first reaction of the biosynthesis of specific siderophores .
Mode of Action
Based on its structural similarity to other furan-based inhibitors, it may interfere with the enzymatic activity of mbti, thereby disrupting the production of siderophores that are essential for iron acquisition in mycobacterium tuberculosis .
Biochemical Pathways
The compound potentially affects the siderophore biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the salicylate synthase MbtI, it disrupts the production of mycobactins and carboxymycobactins . These siderophores play a crucial role in iron acquisition, which is a cofactor in various processes that allow the establishment and maintenance of the infection in the host .
Result of Action
By potentially inhibiting the production of siderophores, the compound could disrupt iron homeostasis in mycobacterium tuberculosis, thereby hindering the bacterium’s ability to establish and maintain an infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by factors such as temperature, pH, and light exposure . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Morpholino Group: The morpholino group can be attached through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The furan ring and the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted furans and nitrophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 5-(4-Nitrophenyl)-2-furoic acid
- 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives
Uniqueness
(2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone is unique due to the presence of both the nitrophenyl and morpholino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other furan derivatives, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[2-methyl-5-(4-nitrophenyl)furan-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-14(16(19)17-6-8-22-9-7-17)10-15(23-11)12-2-4-13(5-3-12)18(20)21/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNFULLIHBKSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B6421947.png)
![2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421953.png)
![Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)-](/img/structure/B6421956.png)


![(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B6421970.png)
![N-(5-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B6421973.png)
![1-Cyclopentyl-3-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B6421976.png)
![4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B6421984.png)

![10-(4-ethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6422003.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6422014.png)
![2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6422016.png)
![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)
